molecular formula C6H9N3O2 B1584718 Ethyl 4-amino-1H-imidazole-5-carboxylate CAS No. 21190-16-9

Ethyl 4-amino-1H-imidazole-5-carboxylate

Cat. No.: B1584718
CAS No.: 21190-16-9
M. Wt: 155.15 g/mol
InChI Key: NJMORFFDAXJHHM-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1H-imidazole-5-carboxylate (CAS 21190-16-9) is a substituted imidazole derivative with a molecular formula of C₆H₉N₃O₂. It features an amino group at position 4 and an ethyl ester moiety at position 5 of the imidazole ring . Its hydrochloride salt (CAS 118019-42-4) has a molecular weight of 191.62 g/mol and is stored at 2–8°C under argon to prevent degradation . Key identifiers include the InChIKey VLDUBDZWWNLZCU-UHFFFAOYSA-N and SMILES CCOC(=O)C1=C(N=CN1)N .

Scientific Research Applications

Pharmaceutical Development

Drug Discovery:
E4A serves as a precursor for synthesizing various bioactive compounds. Its structural features, including an imidazole ring with amino and carboxylate functional groups, make it a valuable scaffold for developing new pharmaceuticals. Research indicates that modifications to the E4A structure can lead to compounds with enhanced biological activities, particularly in targeting enzymes involved in nucleotide metabolism .

Anticancer Activity:
Recent studies have demonstrated the antiproliferative effects of E4A derivatives against several human cancer cell lines, including HeLa (cervical), HT-29 (colon), and A549 (lung) cells. For instance, derivatives such as ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate exhibited significant inhibitory effects on cell growth, with IC50 values indicating potent activity . The mechanisms of action appear to involve apoptosis induction and inhibition of mitochondrial functions, suggesting that E4A derivatives could serve as lead compounds in cancer therapy .

Biochemical Research

Enzyme Interaction Studies:
E4A has been shown to interact with various biological targets, particularly enzymes involved in nucleotide synthesis. These interactions can influence cellular processes and may provide insights into its therapeutic uses. For example, its structural similarity to purines suggests potential roles in enzyme inhibition or modulation.

Biosynthesis Pathways:
The compound shares structural similarities with intermediates in the histidine biosynthesis pathway, prompting investigations into its role as a precursor or intermediate in this vital cellular process. Understanding these pathways could lead to novel approaches in metabolic engineering or synthetic biology.

Synthetic Chemistry

Synthesis Methods:
E4A can be synthesized through several established methods, including:

  • Debus-Radziszewski Synthesis: Involves the condensation of glyoxal, ammonia, and an aldehyde.
  • Wallach Synthesis: Involves the oxidation of imidazolines.
  • Marckwald Synthesis: Involves reactions between glyoxal and ammonia.

These synthetic routes are crucial for producing E4A and its derivatives for research purposes.

Comparison with Related Compounds

Compound NameStructural FeaturesApplications
Ethyl 4-methyl-5-imidazolecarboxylateMethyl group instead of amino groupSimilar pharmacological profiles
Ethyl imidazole-4-carboxylateLacks amino group at the 4-positionUsed as a reference compound
Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylateContains aryl group at the 1-positionPotentially more selective biological activity

Mechanism of Action

The mechanism of action of ethyl 4-amino-1H-imidazole-5-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent positions, alkyl/aryl groups, and functional modifications. A comparative analysis is summarized below:

Key Differences and Implications

Substituent Position and Reactivity: The parent compound (21190-16-9) lacks N-alkylation, making it more reactive in nucleophilic substitutions compared to its N-methylated analog (61982-18-1) .

Steric and Solubility Effects :

  • The benzyl group in 68462-61-3 increases hydrophobicity, limiting aqueous solubility but enhancing membrane permeability .
  • N-Methylation (61982-18-1) reduces hydrogen-bonding capacity, which may impact crystallinity and bioavailability .

Thermal Stability :

  • Ethyl 5-methyl-4-imidazolecarboxylate exhibits a high melting point (206°C), attributed to intermolecular hydrogen bonding and crystalline packing .

Biological Activity

Ethyl 4-amino-1H-imidazole-5-carboxylate (CAS No. 21190-16-9) is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by the following molecular formula and weight:

PropertyValue
Molecular FormulaC₆H₉N₃O₂
Molecular Weight155.15 g/mol
CAS Number21190-16-9
AppearanceWhite to gray solid
Purity (HPLC)≥97.0%

The compound features an imidazole ring, which is a core structure in many biologically active molecules, including histidine and purines. Its unique arrangement of functional groups contributes to its distinct reactivity and biological activities.

Anticancer Properties

Research has shown that this compound exhibits anticancer activity against various human cancer cell lines. A study assessed its antiproliferative potential against HeLa (cervical), HT-29 (colon), A549 (lung), and MDA-MB-231 (breast) cells. The results indicated that certain derivatives demonstrated significant inhibitory effects on cell growth:

Cell LineIC₅₀ (μM)
HeLa0.737 ± 0.05
HT-291.194 ± 0.02
A549Not specified
MDA-MB-231Not specified

The compound's mechanism involves the induction of early apoptosis and inhibition of tumor cell colony formation, suggesting it may serve as a lead compound for further drug development .

This compound has been found to interact with various biological targets, particularly enzymes involved in nucleotide metabolism. It can inhibit the flow of electrons in the photosynthetic electron transport chain by forming coordination compounds with Co(II), leading to decreased ATP and NADPH production . This inhibition affects several biochemical pathways, including:

  • Cellular respiration
  • Photosynthesis

These interactions may provide insights into its potential therapeutic uses in metabolic disorders.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . Imidazole derivatives are known to exhibit a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral effects. This compound's structural features suggest it could act as an inhibitor or modulator of various microbial targets .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole derivatives, including this compound:

  • Anticancer Screening : In a study evaluating a series of imidazole derivatives, compounds similar to this compound showed promising results against cancer cell lines, with some achieving over 50% inhibition in proliferation assays .
  • Inhibition Studies : Another study highlighted the compound's ability to inhibit specific enzymatic activities related to cancer metabolism, reinforcing its potential as an anticancer agent .
  • Biochemical Pathway Analysis : Research has indicated that this compound can affect key biochemical pathways through its interactions with proteins involved in cellular signaling and metabolism .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-amino-1H-imidazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis of imidazole carboxylates often involves multi-step reactions, such as nucleophilic substitution or condensation. For example, related compounds (e.g., ethyl 4-acetyl-2-propyl-1H-imidazole-5-carboxylate) are synthesized via Grignard reactions followed by acid quenching and purification via ethyl acetate extraction and vacuum concentration . Adapting these methods, researchers could start with diethyl imidazole-4,5-dicarboxylate derivatives, introduce the amino group via selective amination, and optimize conditions (e.g., solvent, temperature) to minimize side reactions. Purity is enhanced using column chromatography or recrystallization.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR/IR : Use 1H^1H- and 13C^{13}C-NMR to confirm the ester, amino, and imidazole proton environments. IR can validate carbonyl (C=O) and NH2_2 stretches.
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion consistency with the formula C7_7H10_{10}N3_3O2_2 (MW: 168.18 g/mol) .
  • X-ray Crystallography : Employ SHELXL for structure refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids. For example, SHELX programs are widely used for small-molecule refinement, even with high-resolution or twinned data .

Q. How can researchers functionalize the amino and ester groups in this compound for derivative synthesis?

  • Methodology :

  • Amino Group : Acylation (e.g., acetic anhydride) or sulfonylation under mild basic conditions (e.g., NaHCO3_3) .
  • Ester Hydrolysis : Convert to carboxylic acid using NaOH/H2_2O or HCl/EtOH, monitoring pH to avoid decomposition .
  • Substitution Reactions : Replace the ethoxy group with nucleophiles (e.g., amines) under microwave-assisted conditions for faster kinetics.

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC at 25°C/40°C.
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Related imidazole esters degrade above 150°C, but amino groups may lower thermal stability .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural assignments of this compound derivatives?

  • Methodology : If NMR data conflicts (e.g., tautomerism in imidazole rings), solve the crystal structure via single-crystal X-ray diffraction. SHELXL refinement can clarify bond lengths/angles, while Hirshfeld surface analysis quantifies intermolecular interactions. Compare with databases like CCDC to validate novelty .

Q. What strategies address low regioselectivity during electrophilic substitution on the imidazole ring?

  • Methodology :

  • Directing Groups : Temporarily introduce protecting groups (e.g., Boc on the amino group) to steer reactivity to the 2-position.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict reactive sites based on electron density maps. Validate with experimental halogenation (e.g., NBS/CH2_2Cl2_2) .

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., methyl vs. trifluoromethyl substituents) and test enzyme inhibition (e.g., kinase assays).
  • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). Compare with experimental IC50_{50} values from fluorescence quenching .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodology :

  • Flow Chemistry : Implement continuous flow reactors to control exothermic reactions (e.g., Grignard additions) and reduce racemization.
  • Chiral HPLC : Monitor enantiopurity during scale-up. Opt for chiral catalysts (e.g., BINOL-phosphates) if asymmetric synthesis is required .

Properties

IUPAC Name

ethyl 4-amino-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-5(7)9-3-8-4/h3H,2,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMORFFDAXJHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50321878
Record name Ethyl 4-amino-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50321878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21190-16-9
Record name 21190-16-9
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-amino-1H-imidazole-5-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-amino-5-imidazolecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
Ethyl 4-amino-1H-imidazole-5-carboxylate
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
Ethyl 4-amino-1H-imidazole-5-carboxylate
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
Ethyl 4-amino-1H-imidazole-5-carboxylate
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
Ethyl 4-amino-1H-imidazole-5-carboxylate
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
Ethyl 4-amino-1H-imidazole-5-carboxylate
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
Ethyl 4-amino-1H-imidazole-5-carboxylate

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